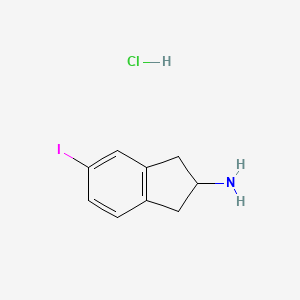

2-Amino-5-iodoindan hydrochloride

Descripción general

Descripción

2-Amino-5-iodoindan hydrochloride is a chemical compound that belongs to the class of indane derivatives. It is a psychoactive derivative of 2-aminoindane and is known for its structural similarity to p-iodoamphetamine. This compound has been identified in recreational products and is known to produce effects similar to those of MDMA (3,4-methylenedioxymethamphetamine) .

Métodos De Preparación

The synthesis of 2-Amino-5-iodoindan hydrochloride typically involves the iodination of 2-aminoindane. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indane ring. The reaction conditions often involve the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .

Análisis De Reacciones Químicas

2-Amino-5-iodoindan hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the iodine atom.

Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from 0°C to reflux conditions. Major products formed from these reactions include various substituted indane derivatives .

Aplicaciones Científicas De Investigación

2-Amino-5-iodoindan hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other indane derivatives and as a reagent in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-iodoindan hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a releasing agent for serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the psychoactive effects associated with the compound . The molecular targets include serotonin transporters, norepinephrine transporters, and dopamine transporters .

Comparación Con Compuestos Similares

2-Amino-5-iodoindan hydrochloride is similar to other indane derivatives such as:

2-Aminoindane: The parent compound, which lacks the iodine substitution.

5-Iodo-2-aminoindane: A closely related compound with similar psychoactive properties.

p-Iodoamphetamine: Another structurally similar compound with psychoactive effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs .

Actividad Biológica

2-Amino-5-iodoindan hydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of antiparasitic and anticancer properties. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure, which includes an amino group and an iodine atom attached to an indan framework. This structural configuration is significant in determining its biological activity.

Biological Activity Overview

The biological activities of this compound have been assessed in various studies, highlighting its potential as an antiparasitic agent and its cytotoxic effects on cancer cell lines.

Antiparasitic Activity

Research indicates that this compound exhibits notable antiparasitic activity against several protozoan parasites. A study reported the compound's IC50 values against Giardia intestinalis and Trichomonas vaginalis, demonstrating it to be significantly more effective than the standard treatment, benznidazole. The IC50 for Giardia intestinalis was found to be 3.95 μM, making it approximately seven times more active than benznidazole against this parasite .

| Parasite | IC50 (μM) | Comparison with Benznidazole |

|---|---|---|

| Giardia intestinalis | 3.95 | 7 times more active |

| Trichomonas vaginalis | Not specified | 4 times more active |

Anticancer Activity

In addition to its antiparasitic properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in several types of cancer cells, including those from leukemia and breast cancer .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.

- Antiparasitic Efficacy : Another investigation focused on the efficacy of the compound against Entamoeba histolytica, where it was found to have a lower activity compared to benznidazole but still showed promise for further development in antiparasitic treatments.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, initial studies suggest that its action may involve interference with cellular processes in parasites and cancer cells, potentially through pathways related to apoptosis and cell cycle regulation .

Propiedades

IUPAC Name |

5-iodo-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPCULLKBZKNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348113 | |

| Record name | 5-Iodo-2-aminoindan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782044-60-3 | |

| Record name | 5-Iodo-2-aminoindan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.